4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazolo[3,4-c]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in the proliferation and differentiation of cells. This inhibition occurs through the binding of the compound to the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c1-11-7-4-9-3-6(8)5(7)2-10-11;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQELSLLUNYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=CC(=C2C=N1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.